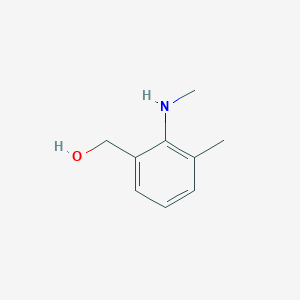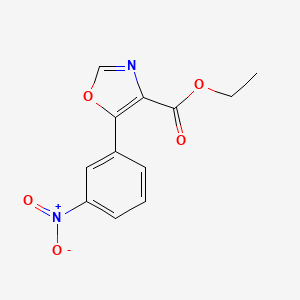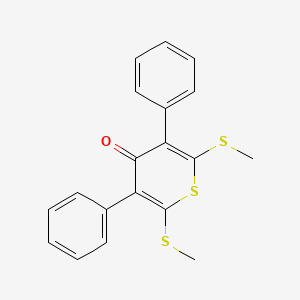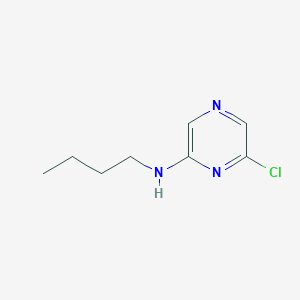
4-Chloro-2-isopropylphenol
説明
4-Chloro-2-isopropylphenol, also known as 4-CIP, is a synthetic phenolic compound with wide-ranging applications in the pharmaceutical, agricultural, and industrial sectors. It has been used in the production of drugs, pesticides, and biocides, as well as in the synthesis of other compounds. 4-CIP has shown promise in the treatment of various diseases and conditions, including cancer, diabetes, and inflammation.
科学的研究の応用
Synthesis and Structural Analysis
4-Chloro-2-isopropylphenol has been a subject of study in the field of chemical synthesis and structural analysis. For instance, the compound has been synthesized through coupling reactions and its structure confirmed by spectral data and elemental analysis. Such studies are crucial in understanding the chemical properties and potential applications of the compound (Zhang Li, 2000).
Oxidation in Aqueous Solutions
Research has also focused on the oxidation of 4-isopropylphenol in aqueous solutions, modeling the processes of oxidation of organic compounds with air oxygen. This is important for understanding the environmental impact and degradation processes of such compounds (I. Zenkevich & T. Pushkareva, 2018).
Hydrogen Bonding Studies
The association of 2-isopropylphenol through hydrogen bonding in various solvents has been investigated using high-resolution nuclear magnetic resonance spectroscopy. Such studies provide insights into the molecular interactions and behavior of the compound in different environments (Weihong Luo, Jyh-Long Lay & Jenn‐Shing Chen, 2001).
Photocatalytic Degradation
The photocatalytic degradation of chlorophenols, including derivatives of this compound, has been a significant area of study. This research is essential for environmental remediation, especially in treating pollutants in water (J. Lin, K. Sopajaree, Thidarat Jitjanesuwan & Ming-Chun Lu, 2018).
Sonochemical Degradation
The influence of mineral and organic matrices on the sonochemical degradation of 4-isopropylphenol has been explored. This research contributes to understanding how different environmental conditions affect the degradation process of such compounds (M. Chiha, O. Hamdaoui, S. Baup, N. Gondrexon & C. Pétrier, 2010).
Hydrogenation Behavior
Studies have also been conducted on the hydrogenation behavior of 4-isopropylphenol to other compounds, providing insights into potential industrial applications and chemical transformations (N. Hiyoshi, O. Sato, A. Yamaguchi, C. Rode & M. Shirai, 2012).
特性
IUPAC Name |
4-chloro-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEWAUJIUYSHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343945 | |
| Record name | 4-Chloro-2-isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54461-05-1 | |
| Record name | 4-Chloro-2-isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[3-(Methylthio)phenyl]methanamine](/img/structure/B1604444.png)

![5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604448.png)


![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)

